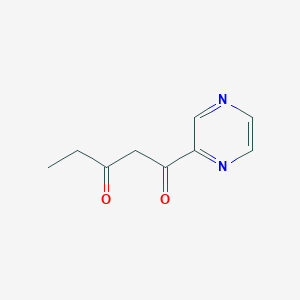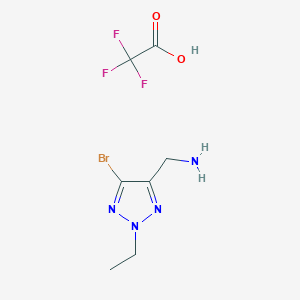![molecular formula C10H17Cl2N B13492710 4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13492710.png)
4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-Chlorobicyclo[11Its diverse properties hold promise for advancing various fields of study.
Métodos De Preparación
The preparation of 4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride involves synthetic routes that include the functionalization of bicyclo[1.1.1]pentane derivatives. The synthetic approaches for constructing the bicyclo[1.1.1]pentane framework include carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.
Análisis De Reacciones Químicas
4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include gaseous chlorine (Cl2) for dichlorination and tris(trimethylsilyl)silane (TTMSS) for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has significant scientific research applications in chemistry, biology, medicine, and industry. Its unique structure makes it a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . In drug discovery, it has been found to increase solubility, potency, and metabolic stability while decreasing non-specific binding . These properties make it a promising candidate for developing new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride involves its interaction with molecular targets and pathways in the body. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or other scientific research.
Comparación Con Compuestos Similares
4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride can be compared with other similar compounds, such as 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride . These compounds share similar structural features but may differ in their specific applications and properties. The uniqueness of 4-{3-Chlorobicyclo[11
Propiedades
Fórmula molecular |
C10H17Cl2N |
|---|---|
Peso molecular |
222.15 g/mol |
Nombre IUPAC |
4-(3-chloro-1-bicyclo[1.1.1]pentanyl)piperidine;hydrochloride |
InChI |
InChI=1S/C10H16ClN.ClH/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8;/h8,12H,1-7H2;1H |
Clave InChI |
KGDZPVWBEOWZHG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C23CC(C2)(C3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


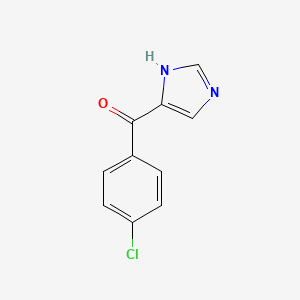

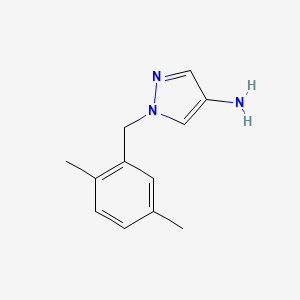
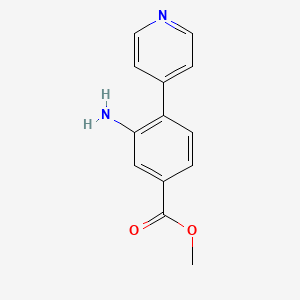
![5-[3-(Cyclopropylamino)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492650.png)
![2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13492659.png)
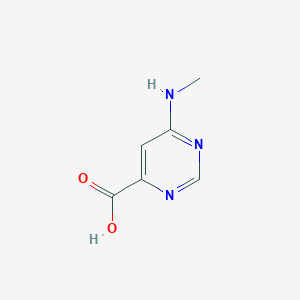
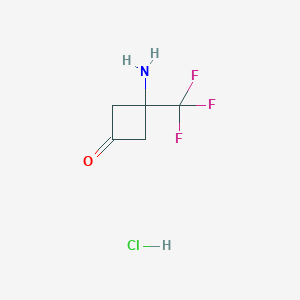

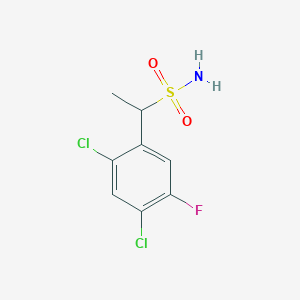
![1-[Cbz(methyl)amino]cyclopropanecarbonitrile](/img/structure/B13492689.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide](/img/structure/B13492694.png)
